Cas no 946302-29-0 (N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

N-(2-メトキシフェニル)-1-(2-メチルフェニル)メチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドは、ピリジン骨格を有する複素環化合物であり、医薬品中間体や生物活性分子としての応用が期待されています。この化合物は、特異的な分子構造により標的タンパク質との選択的相互作用が可能で、高い生体適合性を示します。2位のオキソ基と3位のカルボキサミド基が分子認識部位として機能し、薬理活性の最適化に寄与します。メトキシフェニル基とメチルベンジル基の導入により、脂溶性の調整と代謝安定性の向上が図られています。結晶性に優れ、純度管理が容易な点も特徴です。

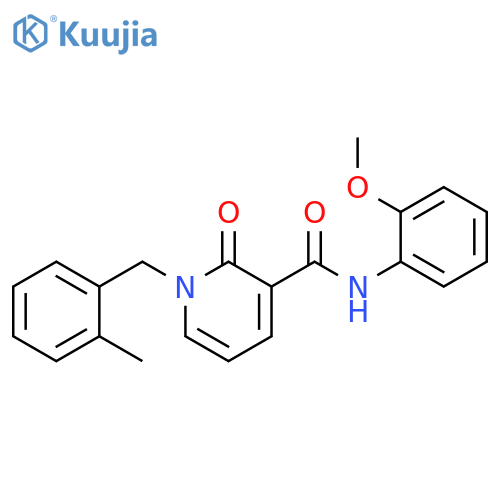

946302-29-0 structure

商品名:N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS番号:946302-29-0

MF:C21H20N2O3

メガワット:348.395105361938

CID:5504272

N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxamide, 1,2-dihydro-N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-

- N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

-

- インチ: 1S/C21H20N2O3/c1-15-8-3-4-9-16(15)14-23-13-7-10-17(21(23)25)20(24)22-18-11-5-6-12-19(18)26-2/h3-13H,14H2,1-2H3,(H,22,24)

- InChIKey: LVWBBUKISLPOHY-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC2=CC=CC=C2C)C=CC=C1C(NC1=CC=CC=C1OC)=O

N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2743-0377-4mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-5mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-2μmol |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-10mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-1mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-15mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-20mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-5μmol |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-3mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2743-0377-30mg |

N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |

946302-29-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

946302-29-0 (N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量